molecular formula C18H25NO5 B1467616 1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline CAS No. 2197409-77-9

1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline

Cat. No. B1467616
CAS RN: 2197409-77-9
M. Wt: 335.4 g/mol
InChI Key: SVLAJBNRVFAWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-3-(3-methoxybenzyl)proline (or 1-BOC-3-Methoxybenzylproline) is a synthetic amino acid that is commonly used in organic chemistry. This molecule is a valuable tool for the synthesis of peptides, proteins, and other organic molecules. It has a wide range of applications in the scientific research field, as it can be used to modify peptides, proteins, and other organic molecules.

Scientific Research Applications

1-BOC-3-Methoxybenzylproline is widely used in scientific research. It is used in peptide synthesis, as it can be used to modify peptides, proteins, and other organic molecules. It can also be used to introduce functional groups into peptides and proteins, such as phosphorylation, acetylation, and glycosylation. Additionally, 1-BOC-3-Methoxybenzylproline can be used to synthesize peptide and protein conjugates, as well as for the synthesis of peptidomimetics.

Mechanism of Action

1-BOC-3-Methoxybenzylproline acts as a protecting group for peptides and proteins. The BOC group is used to protect the peptide or protein from unwanted reactions, such as hydrolysis or oxidation. Additionally, the BOC group can be removed from the molecule using trifluoroacetic acid, allowing for the introduction of new functional groups into the peptide or protein.
Biochemical and Physiological Effects
1-BOC-3-Methoxybenzylproline does not have any direct biochemical or physiological effects. It is used as a tool to modify peptides and proteins, and the effects of these modifications depend on the specific peptide or protein being modified.

Advantages and Limitations for Lab Experiments

1-BOC-3-Methoxybenzylproline has several advantages in the laboratory. It is a stable molecule that is easy to synthesize and can be used to modify peptides and proteins. Additionally, the BOC group can be easily removed using trifluoroacetic acid, allowing for the introduction of new functional groups into the peptide or protein. However, the molecule is not very soluble in water, which can limit its use in certain laboratory experiments.

Future Directions

There are several potential future directions for the use of 1-BOC-3-Methoxybenzylproline. One potential application is the use of this molecule in the synthesis of peptide and protein conjugates. Additionally, this molecule could be used to synthesize peptidomimetics, which could be used to study the structure and function of peptides and proteins. Finally, 1-BOC-3-Methoxybenzylproline could be used to modify peptides and proteins to create novel therapeutic agents.

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-8-13(15(19)16(20)21)10-12-6-5-7-14(11-12)23-4/h5-7,11,13,15H,8-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLAJBNRVFAWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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